2-methoxypentanal
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Overview
Description
2-Methoxypentanal: is an organic compound with the molecular formula C6H12O2 . It is a type of aldehyde, characterized by the presence of a methoxy group attached to the second carbon of the pentanal chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxypentanal can be synthesized through several methods. One common approach involves the methoxylation of pentanal . This reaction typically requires a methanol source and an acid catalyst to facilitate the addition of the methoxy group to the aldehyde. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of heterogeneous catalysts can also enhance the reaction rate and selectivity. Additionally, distillation and purification steps are crucial to isolate the compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Methoxypentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxypentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methoxypentanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
Oxidation: 2-Methoxypentanoic acid.
Reduction: 2-Methoxypentanol.
Substitution: Various substituted pentanal derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxypentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving aldehyde reactivity and metabolism.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxypentanal involves its reactivity as an aldehyde. It can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy group can also influence the reactivity by stabilizing intermediates through electron donation.
Comparison with Similar Compounds
2-Methoxypentanal can be compared with other similar compounds such as:
2-Methoxypentane: Lacks the aldehyde functional group, making it less reactive in nucleophilic addition reactions.
Pentanal: Does not have the methoxy group, resulting in different reactivity and physical properties.
2-Methoxyhexanal: Similar structure but with an additional carbon, affecting its boiling point and solubility.
The uniqueness of this compound lies in its combination of the aldehyde and methoxy functional groups, which confer distinct reactivity and applications in various fields.
Properties
CAS No. |
85363-89-9 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
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